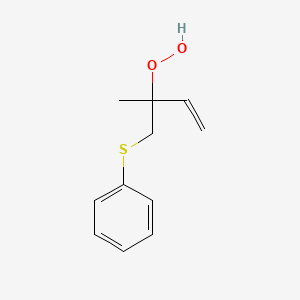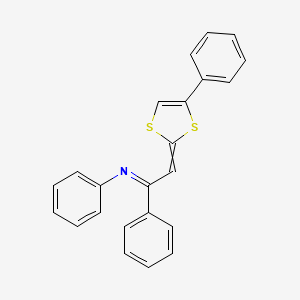![molecular formula C36H68N2O2 B14567302 N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide CAS No. 61796-98-3](/img/structure/B14567302.png)
N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide typically involves the reaction of dodecylamine with undec-10-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Dodecyl-dimethyl-(2-undec-10-enoylamino-ethyl)-ammonium, bromide: Similar structure but contains a quaternary ammonium group.
Undec-10-ynoic acid, dodecyl ester: Similar carbon chain length but different functional groups
Uniqueness
N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide is unique due to its specific combination of functional groups and carbon chain lengths, which confer distinct physicochemical properties and biological activities. Its ability to act as a surfactant and disrupt lipid membranes sets it apart from other similar compounds .
Properties
CAS No. |
61796-98-3 |
|---|---|
Molecular Formula |
C36H68N2O2 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
N-[2-[dodecyl(undec-10-enoyl)amino]ethyl]undec-10-enamide |
InChI |
InChI=1S/C36H68N2O2/c1-4-7-10-13-16-19-20-23-26-29-33-38(36(40)31-28-25-22-18-15-12-9-6-3)34-32-37-35(39)30-27-24-21-17-14-11-8-5-2/h5-6H,2-4,7-34H2,1H3,(H,37,39) |
InChI Key |
KOFCBHDVROZPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCNC(=O)CCCCCCCCC=C)C(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


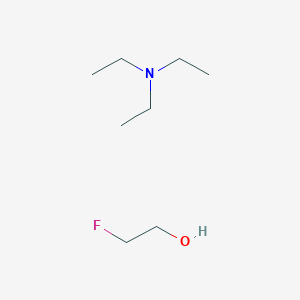
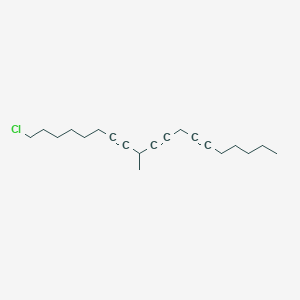

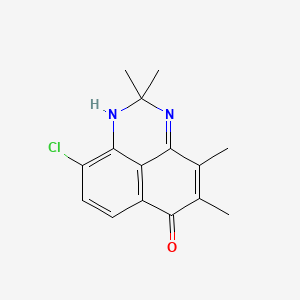
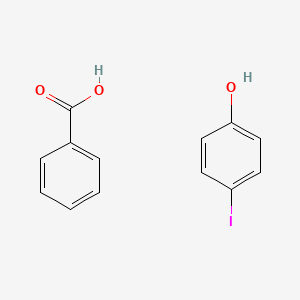

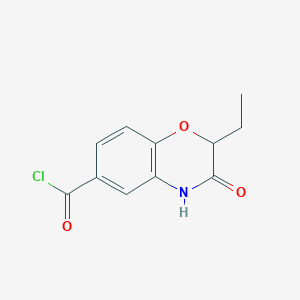
![2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene](/img/structure/B14567265.png)
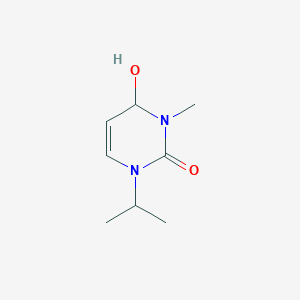

![1-[(3,4-Difluorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14567285.png)
![Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14567287.png)
